2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo-
Overview
Description
2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- is a complex organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- typically involves multi-step organic reactions. One common method might include the condensation of an appropriate phthalic anhydride derivative with a primary amine, followed by cyclization and functional group modifications. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-butanamide, N-(2,6-dimethylphenyl)-1,3-dihydro-1,3-dioxo- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary but often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents.
Major Products
The major products formed depend on the type of reaction. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: Compounds like phthalimide share structural similarities and are used in similar applications.
Isoindoline derivatives: These compounds also contain the isoindole core and have comparable chemical properties.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-5-8-14(2)18(13)21-17(23)11-6-12-22-19(24)15-9-3-4-10-16(15)20(22)25/h3-5,7-10H,6,11-12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQPNIKGYAZZLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153301 | |
Record name | N-(2,6-Dimethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77470-77-0 | |
Record name | N-(2,6-Dimethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-butanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77470-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,6-Dimethylphenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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